![molecular formula C13H18ClN3O3 B1456090 (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332531-32-4](/img/structure/B1456090.png)
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Übersicht
Beschreibung
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN3O3 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molekularstrukturanalyse
Die Molekularstruktur dieser Verbindung kann mit Techniken wie NMR-Spektroskopie und Röntgenbeugungsanalyse bestimmt werden. Solche Analysen sind entscheidend für das Verständnis der chemischen Eigenschaften der Verbindung und ihrer möglichen Wechselwirkungen mit anderen Molekülen. Beispielsweise können die molekularen elektrostatischen Potentiale und die Hirshfeld-Oberflächenanalyse Einblicke in die Reaktivität und Bindungsfähigkeit der Verbindung geben .
Synthese von Phenylboronsäureester-Derivaten
Die Verbindung kann zur Synthese von Phenylboronsäureester-Derivaten verwendet werden, die in der Biologie, organischen Synthese, Katalyse und Kristalltechnik weit verbreitet sind. Diese Derivate haben Anwendungen von Antikrebsmitteln bis zur Regulation der Insulinsekretion .
Entwicklung von Borat-haltigen Benzolringen
Die Struktur der Verbindung umfasst einen Borat-haltigen Benzolring, der ein wertvolles Zwischenprodukt bei der Synthese verschiedener organischer Moleküle ist. Diese Eigenschaft kann bei der Entwicklung neuer Materialien und Chemikalien mit bestimmten gewünschten Eigenschaften genutzt werden .
Katalyse in organischen Reaktionen
Aufgrund ihrer Struktur könnte die Verbindung potenziell als Katalysator in organischen Reaktionen fungieren. Diese Anwendung wäre besonders nützlich bei der Entwicklung grünerer und effizienterer chemischer Prozesse .
Pharmazeutische Forschung
In der pharmazeutischen Forschung könnte diese Verbindung auf ihr Potenzial als Vorläufer bei der Synthese von Arzneistoffmolekülen untersucht werden. Ihre einzigartige Struktur könnte die Entwicklung neuartiger Therapeutika ermöglichen .
Anwendungen in der analytischen Chemie
Die Verbindung könnte in der analytischen Chemie als Reagenz oder als Bestandteil einer mobilen Phase in chromatographischen Analysen verwendet werden. Dies wäre besonders nützlich bei der Analyse komplexer biologischer oder Umweltproben .
Materialwissenschaften
In den Materialwissenschaften könnte die Verbindung bei der Entwicklung neuer Polymere oder Beschichtungen mit spezifischen Eigenschaften verwendet werden, z. B. erhöhte Haltbarkeit oder chemische Beständigkeit .
Biologische Studien
Schließlich könnte die Verbindung in biologischen Studien verwendet werden, um zelluläre Signalwege zu untersuchen oder als molekulare Sonde, um die Funktion verschiedener Biomoleküle innerhalb der Zelle zu verstehen .
Eigenschaften
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3.ClH/c1-14-8-7-12-15-13(19-16-12)9-18-11-5-3-10(17-2)4-6-11;/h3-6,14H,7-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFSWLXASJFFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


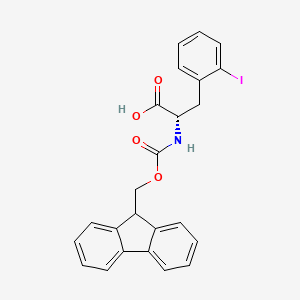

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)
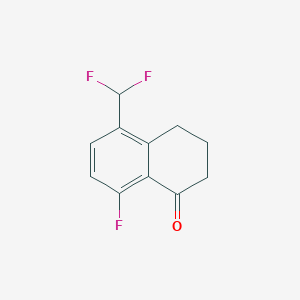
![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)

![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)
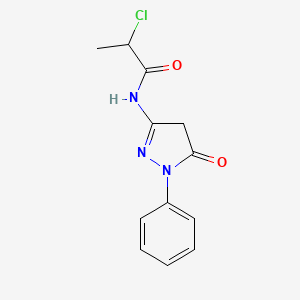
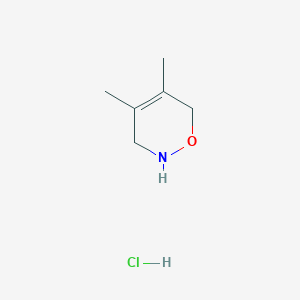
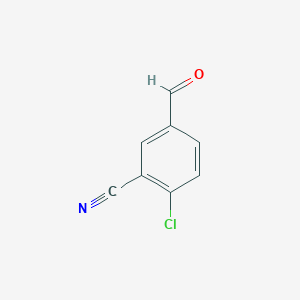

![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)
